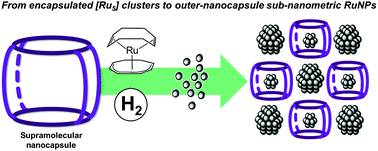Supramolecular nanocapsules as two-fold stabilizers of outer-cavity sub-nanometric Ru NPs and inner-cavity ultra-small Ru clusters†
Nanoscale Horizons Pub Date: 2022-04-01 DOI: 10.1039/D1NH00677K
Abstract
The synthesis of metallic nanoparticles (MNP) with high surface area and controlled shape is of paramount importance to increase their catalytic performance. The detailed growing process of NP is mostly unknown and understanding the specific steps would pave the way for a rational synthesis of the desired MNP. Here we take advantage of the stabilization properties exerted by the tetragonal prismatic supramolecular nanocapsule 8·(BArF)8 to develop a synthetic methodology for sub-nanometric RuNP (0.6–0.7 nm). The catalytic properties of these sub-nanometric nanoparticles were tested on the hydrogenation of styrene, obtaining excellent selectivity for the hydrogenation of the alkene moiety. In addition, the encapsulation of [Ru5] clusters inside the nanocapsule is strikingly observed in most of the experimental conditions, as ascertained by HR-MS. Moreover, a thorough DFT study enlightens the nature of the [Ru5] clusters as tb-Ru5H2(η6-PhH)2(η6-pyz)3 (2) trapped by two arene moieties of the clip, or as tb-Ru5H2(η1-pyz)6(η6-pyz)3 (3) trapped between the two Zn–porphyrin units of the nanocapsule. Both options fulfill the Wade-Mingos counting rules, i.e. 72 CVEs for the closotb. The trapped [Ru5] metallic clusters are proposed to be the first-grown seeds of subsequent formation of the subnanometric RuNP. Moreover, the double role of the nanocapsule in stabilising ∼0.7 nm NPs and also in hosting ultra-small Ru clusters, is unprecedented and may pave the way towards the synthesis of ultra-small metallic clusters for catalytic purposes.


Recommended Literature
- [1] Morphology adjustment of one dimensional CeO2 nanostructures via calcination and their composite with Au nanoparticles towards enhanced catalysis
- [2] A novel non-chromatographic strategy for the sequential/simultaneous extraction and analysis of chromium species by electrothermal atomic absorption spectrometry in effluents and different water sources
- [3] Engineering of porous π-stacked solids using mechanochemistry
- [4] Engineering pH-responsive switching of donor–π–acceptor chromophore alignments along a peptide nanotube scaffold†
- [5] A supramolecular ensemble of a PBI derivative and Cu2O NPs: potential photocatalysts for the Suzuki and Suzuki type coupling reactions†
- [6] Nitration of iron corrolates: further evidence for non-innocence of the corrole ligand†
- [7] Hierarchical wrinkling on elastomeric Janus spheres
- [8] Ab initio molecular dynamics study of an aqueous NaCl solution under an electric field
- [9] Nanostructured mesophase electrode materials: modulating charge-storage behavior by thermal treatment†
- [10] Adsorption of metal cations by hydrous aluminium(III) or iron(III) hydroxide precipitates: enhancement by EDTA and related chelate molecules†

Journal Name:Nanoscale Horizons
Research Products
-
CAS no.: 167750-79-0
-
CAS no.: 10432-84-5
-
1,2-thiazole-5-carboxylic acid
CAS no.: 10271-85-9
-
CAS no.: 169555-93-5
-
CAS no.: 1733-55-7









